![molecular formula C12H15F3N2 B14641345 (1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide CAS No. 55171-23-8](/img/structure/B14641345.png)
(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a propanimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with N,N-dimethylpropanimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while reduction could produce trifluoromethyl-substituted anilines. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the phenyl ring or imidamide group.
Aplicaciones Científicas De Investigación
(1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of (1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenyl derivatives and imidamide-containing molecules. Examples include:
- 3-(Trifluoromethyl)phenylhydrazine
- 1-[(1E)-3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]-2(1H)-pyridinone
- N’-{(1E)-1-[3-(Trifluoromethyl)phenyl]ethylidene}acetohydrazide .
Uniqueness
What sets (1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide apart is its specific combination of functional groups, which confer unique chemical and physical properties
Propiedades
Número CAS |
55171-23-8 |
|---|---|
Fórmula molecular |
C12H15F3N2 |
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
N',2-dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide |
InChI |
InChI=1S/C12H15F3N2/c1-8(2)11(16-3)17-10-6-4-5-9(7-10)12(13,14)15/h4-8H,1-3H3,(H,16,17) |
Clave InChI |
OKCFRFPBVVHIFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=NC)NC1=CC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


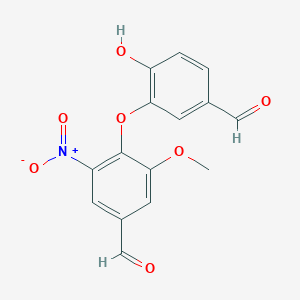
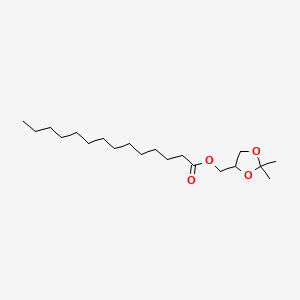


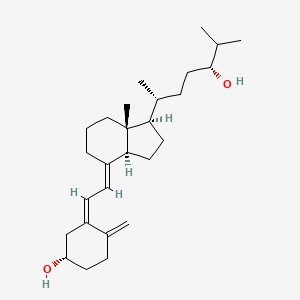

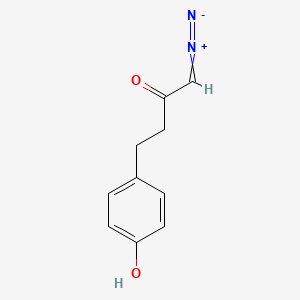
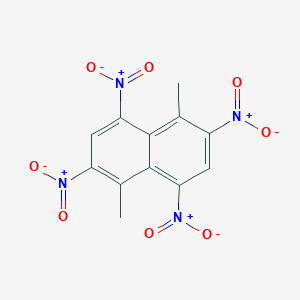
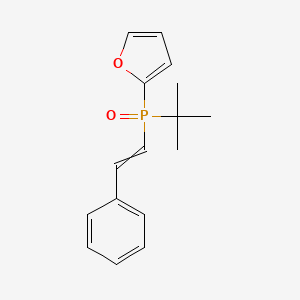
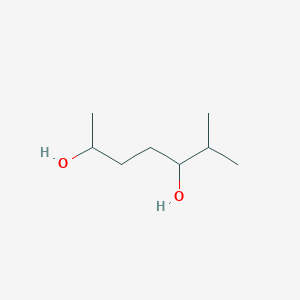
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
